molecular formula C21H24N2O5S B13739076 10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate CAS No. 37967-95-6

10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate

Cat. No.: B13739076
CAS No.: 37967-95-6
M. Wt: 416.5 g/mol
InChI Key: UQNZNRUPUFZLJW-WLHGVMLRSA-N
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Description

“10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate” is a complex organic compound that belongs to the class of thieno-benzazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate typically involves multi-step organic reactions. The starting materials often include thieno derivatives and benzazepine precursors. The key steps may involve:

    Cyclization reactions: to form the thieno-benzazepine core.

    Functional group modifications: to introduce the dimethylaminopropyl side chain.

    Oxidation reactions: to introduce the oxo group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield higher oxo derivatives.

    Reduction: may yield alcohols or amines.

    Substitution: may yield halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate involves interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of specific enzymes.

    Pathways: Modulation of signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate include other thieno-benzazepines and related structures.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which may confer unique biological activities or therapeutic potential compared to other similar compounds.

Properties

CAS No.

37967-95-6

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;10-[3-(dimethylamino)propyl]-5H-thieno[3,2-b][1]benzazepin-4-one

InChI

InChI=1S/C17H20N2OS.C4H4O4/c1-18(2)9-5-10-19-14-7-4-3-6-13(14)12-16(20)17-15(19)8-11-21-17;5-3(6)1-2-4(7)8/h3-4,6-8,11H,5,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UQNZNRUPUFZLJW-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCCN1C2=C(C(=O)CC3=CC=CC=C31)SC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCCN1C2=C(C(=O)CC3=CC=CC=C31)SC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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